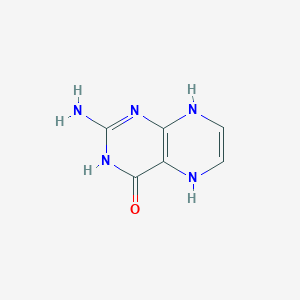

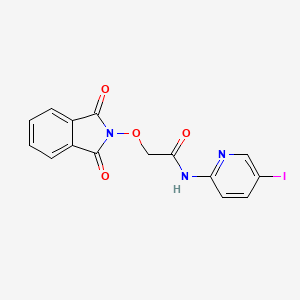

![molecular formula C16H13NO2S B2538629 Benzyl benzo[b]thiophen-2-ylcarbamate CAS No. 1820614-60-5](/img/structure/B2538629.png)

Benzyl benzo[b]thiophen-2-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl benzo[b]thiophen-2-ylcarbamate is a compound that is likely to be structurally related to benzo[b]thiophene derivatives, which are of significant interest in various fields including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the general class of benzo[b]thiophene compounds is well-represented, with studies highlighting their importance in pharmaceuticals, organic semiconductors, and their unique photochromic properties.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been explored through various methods. A practical one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes has been developed from bromoenynes and o-alkynylbromobenzenes, involving a Pd-catalyzed C-S bond formation followed by heterocyclization . Another study reports the synthesis of 2-substituted benzo[b]thiophenes via gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles, demonstrating the importance of the acid additive for catalyst turnover . Additionally, a method for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions has been proposed, using aromatic nucleophilic substitution and Heck-type coupling .

Molecular Structure Analysis

The molecular structures of benzo[b]thiophene derivatives have been characterized by various techniques. Single-crystal X-ray analysis has revealed that benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene homologues, have completely planar molecular structures packed in a herringbone arrangement . The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established, showing stabilization by hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions. They have been used in reversible photocyclization to produce thermally stable closed-ring forms . Addition reactions of benzo[b]thiophen have been studied, showing that it undergoes facile addition across the 2,3-bond with aluminium chloride, leading to dimerization or addition of simple aromatic hydrocarbons . Furthermore, benzo[b]thiophen-3-ylacetonitriles have been reacted with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives have been elucidated through techniques such as cyclic voltammetry (CV) and UV-vis spectra, which help in understanding their electrochemical and optical characteristics . The study of their physicochemical properties is crucial for their application in various domains, including the development of photochromic systems and pharmaceuticals.

科学的研究の応用

Synthetic Medicinal Chemistry Applications

Benzo[b]thiophene derivatives have been identified as significant tools in synthetic medicinal chemistry due to their wide range of pharmacological properties. They have been synthesized for antibacterial, antifungal, and anti-inflammatory studies, with many molecules found to be potent. For example, specific derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride have shown promising biological activities (Isloor, Kalluraya, & Pai, 2010). Additionally, compounds with the benzo[b]thiophene nucleus have been evaluated for antimicrobial activity against multidrug-resistant Staphylococcus aureus, highlighting their potential in combating antibiotic resistance (Barbier et al., 2022).

Materials Science and Organic Electronics

In the field of materials science and organic electronics, benzo[b]thiophene derivatives have been utilized as key components. For instance, derivatives have been used in the synthesis of organic photoelectric materials and semiconductors. A notable application includes the development of novel donor-acceptor polymers containing benzo[c][1,2,5]thiadiazole for polymer solar cells, achieving power conversion efficiencies up to 6.21% (Han et al., 2014). Furthermore, benzo[b]thiophene derivatives have been synthesized and characterized as active layers for organic field-effect transistors (OFETs), demonstrating their potential as solution-processable organic semiconductors with p-channel characteristics (Ryu et al., 2023).

将来の方向性

Thiophene-based analogs, such as “Benzyl benzo[b]thiophen-2-ylcarbamate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “Benzyl benzo[b]thiophen-2-ylcarbamate” could involve further exploration of its potential applications in medicinal chemistry and other fields of research.

特性

IUPAC Name |

benzyl N-(1-benzothiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c18-16(19-11-12-6-2-1-3-7-12)17-15-10-13-8-4-5-9-14(13)20-15/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHVERTVPNHFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl benzo[b]thiophen-2-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

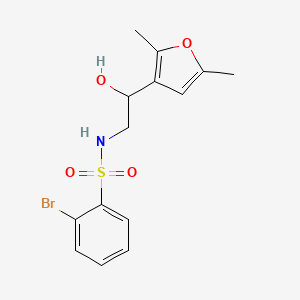

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538548.png)

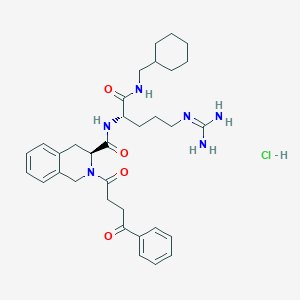

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2538553.png)

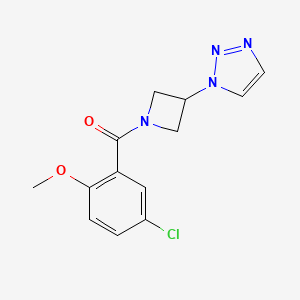

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)